N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide is a compound that features a benzofuran ring, a methoxyethyl group, and a pivalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-alkyne phenols or the reaction of salicylaldehyde with chloroacetic acid.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the Pivalamide Moiety: The final step involves the formation of the pivalamide group through the reaction of the intermediate compound with pivaloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yields . This method can be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and substituted benzofuran compounds .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Medicine: The compound has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to their biological effects. For example, they can inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and pivalamide moieties differentiate it from other benzofuran derivatives, potentially leading to unique applications and effects .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)15(18)17-10-14(19-4)13-9-11-7-5-6-8-12(11)20-13/h5-9,14H,10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNGCLPEZPYPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=CC=CC=C2O1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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